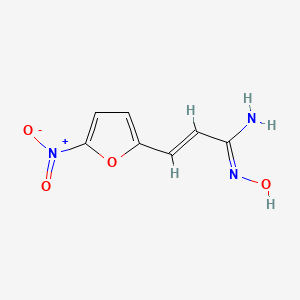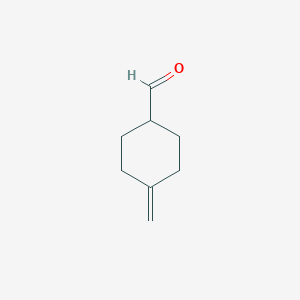
4-methylidenecyclohexane-1-carbaldehyde
説明
4-Methylidenecyclohexane-1-carbaldehyde (4-MCHC) is a versatile chemical compound that has been used in a variety of scientific research applications. It is a highly reactive aldehyde that can be used to synthesize a wide range of molecules, including polymers and other organic compounds. It is also a useful intermediate for the synthesis of a variety of drugs and pharmaceuticals.
科学的研究の応用
4-methylidenecyclohexane-1-carbaldehyde has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of polymers, such as polyurethanes and polyesters, as well as other organic compounds. It is also used as an intermediate for the synthesis of a variety of drugs and pharmaceuticals.
作用機序
4-methylidenecyclohexane-1-carbaldehyde is a highly reactive aldehyde that reacts readily with a variety of molecules, including amines, alcohols, and carboxylic acids. The reaction of 4-methylidenecyclohexane-1-carbaldehyde with amines produces amides, which are important intermediates in the synthesis of polymers and other organic compounds. The reaction of 4-methylidenecyclohexane-1-carbaldehyde with alcohols produces ethers, which are important intermediates in the synthesis of a variety of drugs and pharmaceuticals. The reaction of 4-methylidenecyclohexane-1-carbaldehyde with carboxylic acids produces esters, which are important intermediates in the synthesis of a variety of drugs and pharmaceuticals.
Biochemical and Physiological Effects
4-methylidenecyclohexane-1-carbaldehyde has been shown to be non-toxic and non-carcinogenic in laboratory studies. It is not known to have any significant biochemical or physiological effects in humans or animals.
実験室実験の利点と制限
4-methylidenecyclohexane-1-carbaldehyde is a highly reactive aldehyde that can be used to synthesize a wide range of molecules, including polymers and other organic compounds. It is also a useful intermediate for the synthesis of a variety of drugs and pharmaceuticals. The major advantage of 4-methylidenecyclohexane-1-carbaldehyde is its high reactivity, which makes it an ideal reagent for a variety of laboratory experiments. However, it is also highly volatile and flammable, which can present certain safety hazards in the laboratory.
将来の方向性
There are a number of potential future directions for 4-methylidenecyclohexane-1-carbaldehyde research. These include further investigation into its reactivity and potential applications in the synthesis of polymers and other organic compounds, as well as its potential use as an intermediate for the synthesis of a variety of drugs and pharmaceuticals. Additionally, further research is needed to determine the potential biochemical and physiological effects of 4-methylidenecyclohexane-1-carbaldehyde, as well as to identify potential safety hazards associated with its use in the laboratory.
特性
IUPAC Name |
4-methylidenecyclohexane-1-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c1-7-2-4-8(6-9)5-3-7/h6,8H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJUSTHZLZCLFJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCC(CC1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60578578 | |
| Record name | 4-Methylidenecyclohexane-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60578578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylidenecyclohexane-1-carbaldehyde | |
CAS RN |
89402-20-0 | |
| Record name | 4-Methylidenecyclohexane-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60578578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


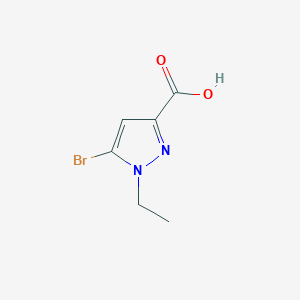
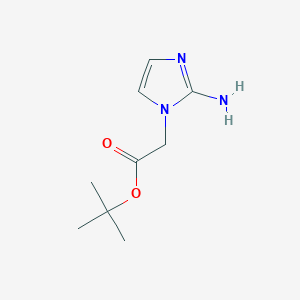
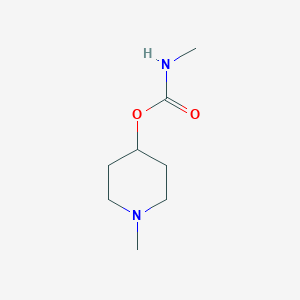
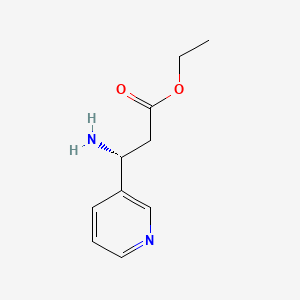
![2H,3H,4H-1lambda6-thieno[3,4-e][1,2,4]thiadiazine-1,1,3-trione](/img/structure/B6597358.png)
![N-[(1E)-ethylidene]-2-methylpropane-2-sulfinamide](/img/structure/B6597366.png)
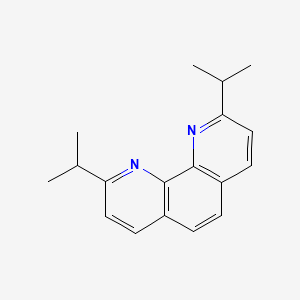
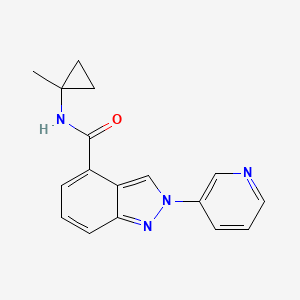
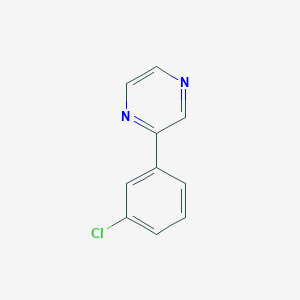


![4-methyl-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B6597415.png)
